molecular formula C13H11NO2 B13871498 4-(5-Methoxypyridin-2-yl)benzaldehyde

4-(5-Methoxypyridin-2-yl)benzaldehyde

Katalognummer: B13871498
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: FSAMQOLGTCMJLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Methoxypyridin-2-yl)benzaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group attached to the pyridine ring and a benzaldehyde moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methoxypyridin-2-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxypyridine with benzaldehyde under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and stirring to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to maximize yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial to achieving efficient production on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(5-Methoxypyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-(5-Methoxypyridin-2-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the development of bioactive compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(5-Methoxypyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application .

Vergleich Mit ähnlichen Verbindungen

Comparison: 4-(5-Methoxypyridin-2-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H11NO2

Molekulargewicht

213.23 g/mol

IUPAC-Name

4-(5-methoxypyridin-2-yl)benzaldehyde

InChI

InChI=1S/C13H11NO2/c1-16-12-6-7-13(14-8-12)11-4-2-10(9-15)3-5-11/h2-9H,1H3

InChI-Schlüssel

FSAMQOLGTCMJLV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN=C(C=C1)C2=CC=C(C=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.